molecular formula C11H14O2 B1330439 (2,4,5-Trimethylphenyl)acetic acid CAS No. 3167-01-9

(2,4,5-Trimethylphenyl)acetic acid

Cat. No. B1330439
CAS RN: 3167-01-9
M. Wt: 178.23 g/mol
InChI Key: NGJKVDNPUSPLQE-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. Although the provided papers do not directly discuss (2,4,5-Trimethylphenyl)acetic acid, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of (2,4,5-Trimethylphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds, such as 3,4,5-Trimethoxyphenyl acetic acid, involves a dichlorocarbene reaction and reduction reaction starting from 3,4,5-trimethoxybenzaldehyde . Another paper describes the improvement of the synthesis process for the same compound using reduction with KBH4, followed by chlorination, cyanation, and hydrolysis in one-pot, which resulted in an overall yield of 64.2% . These methods could potentially be adapted for the synthesis of (2,4,5-Trimethylphenyl)acetic acid by starting with an appropriately substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4,5-Trimethylphenyl)acetic acid can be confirmed using techniques such as 1H-NMR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule, which is crucial for confirming the successful synthesis of the target compound.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of (2,4,5-Trimethylphenyl)acetic acid. However, they do mention reactions of related compounds, such as the synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids , and the reactions of 2-[N,N-bis(trimethylsilyl)]amino-4,5-benzo-1,3,2-dioxaphospholane with carboxylic and phosphorous acids . These reactions involve interactions with various reagents and can provide insights into the reactivity of the acetic acid moiety in (2,4,5-Trimethylphenyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4,5-Trimethylphenyl)acetic acid can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of the trimethylphenyl group. The papers discuss the use of modern physical-chemical methods of analysis, such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS, to characterize the synthesized compounds . These methods are also applicable to the analysis of (2,4,5-Trimethylphenyl)acetic acid to determine its purity, stability, and reactivity.

Scientific Research Applications

Adsorption and Detection

  • Adsorption Behavior : Studies on related compounds, such as 2,4,5-trichlorophenoxy acetic acid, have shown applications in adsorption processes. For example, its adsorption on poly-o-toluidine Zr(IV) phosphate was studied, demonstrating effectiveness in removing this compound from aqueous solutions, which could imply potential applications in environmental cleanup or analytical chemistry for (2,4,5-Trimethylphenyl)acetic acid (Khan & Akhtar, 2011).

Chemical Synthesis and Improvement

  • Synthesis Improvement : Research has been conducted on improving the synthesis processes for related compounds, like 3,4,5-trimethoxyphenyl acetic acid, suggesting that optimization of synthesis procedures could be relevant for (2,4,5-Trimethylphenyl)acetic acid as well, enhancing yields and process efficiencies (Qi Yuejin, 2010).

Material Science and Membrane Technology

  • Pervaporation Dehydration : Research on the dehydration of acetic acid solutions using silica nanoparticles in mixed matrix membranes points to potential applications in material science and separation technology, where (2,4,5-Trimethylphenyl)acetic acid could be involved in similar separation or purification processes (Jullok et al., 2016).

Catalysis and Chemical Transformations

  • Catalytic Applications : Studies on the catalysis involving monocarboxylic acids suggest the potential role of (2,4,5-Trimethylphenyl)acetic acid in catalyzing specific reactions, especially in the context of inducing structural transformations in metal–organic frameworks (Asha et al., 2017).

Environmental Science and Controlled Release

  • Controlled Release Formulations : Investigations into the controlled release formulations for herbicides like 2,4-dichlorophenoxy acetic acid highlight the environmental science applications, where structurally related compounds could be engineered for slow-release formulations, minimizing environmental impact (Cao et al., 2017).

properties

IUPAC Name

2-(2,4,5-trimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJKVDNPUSPLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305630
Record name 2,4,5-trimethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,5-Trimethylphenyl)acetic acid

CAS RN

3167-01-9
Record name NSC171296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-trimethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2118 ml of concentrated sulphuric acid are added dropwise to 2662 ml of water at room temperature and the solution is heated to 90° C. 355 g (2.23 mol) of 2,4,5-trimethyl-benzyl cyanide are metered into the half-concentrated sulphuric acid at this temperature and the mixture is subsequently stirred at 100° C. for 8 hours. After cooling, the reaction mixture is poured into ice-water, while stirring vigorously, and filtered with suction. The solid is washed several times with water and then with petroleum ether and dried. 358 g (90% of theory) of 2,4,5-trimethylphenylacetic acid having a melting point of 123-125° C. are obtained.
Quantity
2118 mL
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reactant
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2662 mL
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reactant
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355 g
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ice water
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 69.9 g of 2,4,5-trimethylmandelic acid, 38.3 g of 36% hydrochloric acid, 11.2 g of red phosphorus and 6 g of KI in 270 ml of glacial acetic acid is heated to 100° C. for 16 hours. Subsequently, the mixture is diluted at room temperature with 150 ml of glacial acetic acid. The excess of phosphorus is filtered off with suction and washed three times with 50 ml of glacial acetic acid. The filtrate is admixed with 150 ml of water and the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C. 60 mbar. The remaining suspension is adjusted to pH 1 using 5 ml of 20% sulfuric acid and the solid is filtered off with suction. The solid is washed three times with 180 ml of water each time, and this water becomes the first filtrate. This causes solid to precipitate out once again, which is filtered off with suction through the already existing filtercake. The filtercake is washed once more with 100 ml of water and dried to constant weight. This results in 64.46 g of white solid which, by GC, contains 95.8% of target product=61.7 g=96.2% of theory.
Quantity
69.9 g
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reactant
Reaction Step One
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38.3 g
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reactant
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[Compound]
Name
red phosphorus
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
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solvent
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150 mL
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solvent
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